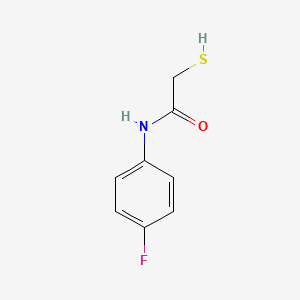

N-(4-fluorophenyl)-2-mercaptoacetamide

Descripción general

Descripción

N-(4-fluorophenyl)-2-mercaptoacetamide is an organic compound that features a fluorophenyl group attached to a mercaptoacetamide moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-mercaptoacetamide typically involves the reaction of 4-fluoroaniline with chloroacetyl chloride to form N-(4-fluorophenyl)-2-chloroacetamide. This intermediate is then reacted with thiourea to yield the desired product. The reaction conditions often include the use of solvents like ethanol or acetonitrile and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, optimized reaction conditions, and purification techniques such as recrystallization or chromatography to ensure high purity and yield.

Análisis De Reacciones Químicas

Types of Reactions

N-(4-fluorophenyl)-2-mercaptoacetamide can undergo various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.

Reduction: The amide group can be reduced to form amines.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Preparation Methods

The synthesis of N-(4-fluorophenyl)-2-mercaptoacetamide typically involves the following steps:

- Formation of Intermediate : Reaction of 4-fluoroaniline with chloroacetyl chloride to produce N-(4-fluorophenyl)-2-chloroacetamide.

- Thiol Group Introduction : The intermediate is then reacted with thiourea to yield the final product.

- Reaction Conditions : Common solvents used include ethanol or acetonitrile, often requiring heating to facilitate the reaction.

Industrial Production

For industrial applications, the same synthetic routes are employed but optimized for scale. This includes using industrial reactors and purification techniques such as recrystallization or chromatography to ensure high purity and yield.

Chemical Properties and Reactions

This compound can undergo various chemical reactions:

- Oxidation : The mercapto group can be oxidized to form sulfoxides or sulfones.

- Reduction : The amide group can be reduced to form amines.

- Substitution Reactions : The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | Hydrogen peroxide, mCPBA | Sulfoxides, sulfones |

| Reduction | Lithium aluminum hydride (LiAlH4) | Amines |

| Substitution | Bromine, nitric acid | Halogenated or nitrated derivatives |

Biological Applications

This compound has been investigated for its potential biological activities:

- Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit significant antimicrobial properties against various pathogens.

- Anticancer Properties : Research indicates that this compound may inhibit certain cancer cell lines, suggesting its potential as an anticancer agent .

- Drug Development : Its ability to interact with biological targets makes it a candidate for drug development, particularly in targeting specific diseases such as cancer and infections .

Case Studies

-

Antiviral Activity Against SARS-CoV-2

A study explored the antiviral potential of a derivative of this compound against SARS-CoV-2 protease. Docking studies revealed a strong binding affinity, indicating that modifications to the compound could enhance its efficacy against viral targets . -

Inhibition of Histone Deacetylases (HDACs)

The fluorination in compounds similar to this compound has been shown to impact biological activity significantly. A review highlighted how fluorinated compounds exhibit enhanced cytotoxicity against cancer cells, suggesting a promising strategy for developing HDAC inhibitors . -

Potential in Treating Inflammatory Diseases

Compounds derived from this compound have been investigated for their ability to inhibit phosphodiesterase 4 (PDE4), which plays a role in various inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). These findings suggest that the compound could be beneficial in treating these conditions .

Mecanismo De Acción

The mechanism of action of N-(4-fluorophenyl)-2-mercaptoacetamide involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The fluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity.

Comparación Con Compuestos Similares

Similar Compounds

N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound also features a fluorophenyl group and has been studied for its antibacterial activity.

1-((4R,5S)-1,3-bis(4-fluorophenyl)-4-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-7-chlorohepta-2,4,6-triyn-1-one: Known for its antimicrobial properties.

Uniqueness

N-(4-fluorophenyl)-2-mercaptoacetamide is unique due to its specific combination of a fluorophenyl group and a mercaptoacetamide moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Actividad Biológica

N-(4-fluorophenyl)-2-mercaptoacetamide is a chemical compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological properties, mechanisms of action, and potential applications based on current literature.

Chemical Structure and Properties

This compound features a 4-fluorophenyl group attached to a 2-mercaptoacetamide moiety. Its molecular formula is , with a molecular weight of approximately 185.22 g/mol. The compound includes a thiol group (-SH) and an amide group (-CONH-), which contribute to its reactivity and biological activity. The presence of the fluorine atom enhances its lipophilicity, potentially affecting its pharmacokinetic properties and interactions with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing efficacy comparable to known antibiotics. The mechanism appears to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have demonstrated that this compound can induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of histone deacetylases (HDACs). This dual mechanism suggests potential as a therapeutic agent in cancer treatment .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

- Covalent Bond Formation : The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function.

- Enhanced Binding Affinity : The fluorophenyl group may increase the compound's binding affinity to certain receptors or enzymes, modulating their activity.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in various biological contexts:

- Antimicrobial Efficacy : A study reported that this compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

- Cancer Cell Line Studies : In vitro studies using human cancer cell lines demonstrated that this compound induced significant cell death through apoptosis, with IC50 values indicating potent cytotoxicity against various tumor types .

- Mechanistic Insights : Research has shown that this compound inhibits HDACs, leading to increased acetylation of histones and subsequent transcriptional activation of pro-apoptotic genes .

Comparative Analysis

To better understand the unique properties of this compound, a comparative analysis with similar compounds is presented below:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Mercaptoacetamide | Contains a thiol and amide group | Basic structure without substituents |

| N-(phenyl)-2-mercaptoacetamide | Phenyl group instead of fluorophenyl | Lacks fluorine; different electronic properties |

| N-(3-fluorophenyl)-2-mercaptoacetamide | Similar fluorinated structure | Different position of fluorine affects reactivity |

| 4-Fluorobenzenesulfonamide | Contains sulfonamide instead of thiol | Different functional group alters properties |

This table illustrates how the incorporation of a fluorinated phenyl group in this compound enhances its biological activity compared to related compounds.

Propiedades

IUPAC Name |

N-(4-fluorophenyl)-2-sulfanylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNOS/c9-6-1-3-7(4-2-6)10-8(11)5-12/h1-4,12H,5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDDDWWIWBOYWSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CS)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40351962 | |

| Record name | N1-(4-fluorophenyl)-2-mercaptoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70453-50-8 | |

| Record name | N1-(4-fluorophenyl)-2-mercaptoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-fluorophenyl)-2-sulfanylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.